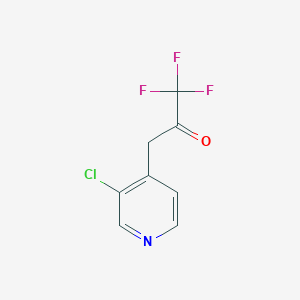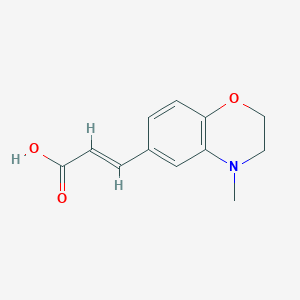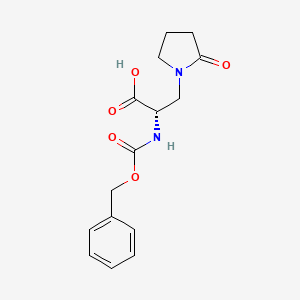
(S)-2-(((benzyloxy)carbonyl)amino)-3-(2-oxopyrrolidin-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)propanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyloxycarbonyl group, an amino group, and a pyrrolidinone ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using a benzyloxycarbonyl (Cbz) group This is followed by the formation of the pyrrolidinone ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes purification steps such as crystallization, distillation, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the molecule, potentially changing its reactivity and properties.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)propanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a drug candidate for treating various diseases due to its unique structural properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)butanoic acid
- (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)pentanoic acid
Uniqueness
Compared to similar compounds, (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-oxopyrrolidin-1-yl)propanoic acid stands out due to its specific stereochemistry and the presence of the propanoic acid moiety
Properties
Molecular Formula |
C15H18N2O5 |
|---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
(2S)-3-(2-oxopyrrolidin-1-yl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H18N2O5/c18-13-7-4-8-17(13)9-12(14(19)20)16-15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,21)(H,19,20)/t12-/m0/s1 |
InChI Key |
AFEBQACFMOJPJL-LBPRGKRZSA-N |
Isomeric SMILES |
C1CC(=O)N(C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(=O)N(C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


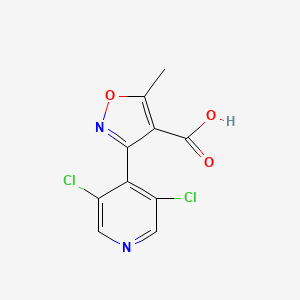
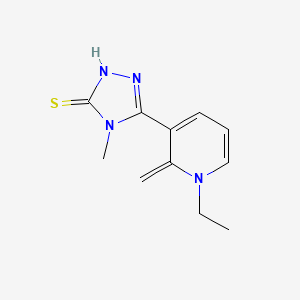
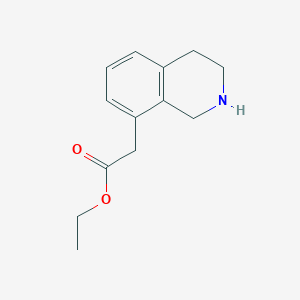
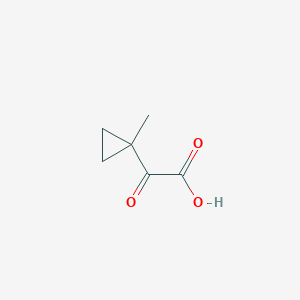

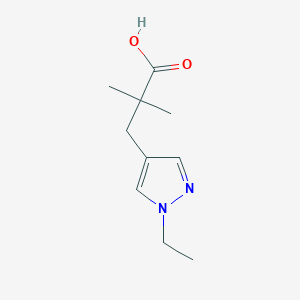
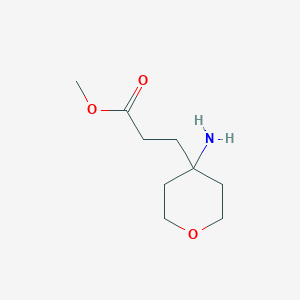
![N-[(4-Chlorophenyl)carbamoyl]glycine](/img/structure/B15311165.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15311171.png)
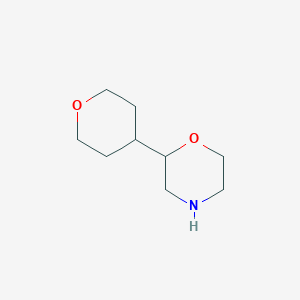
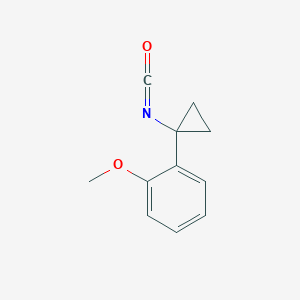
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate](/img/structure/B15311198.png)
